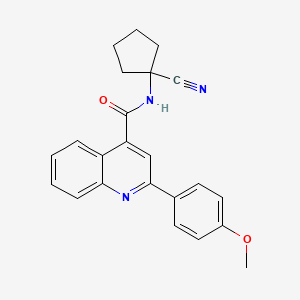

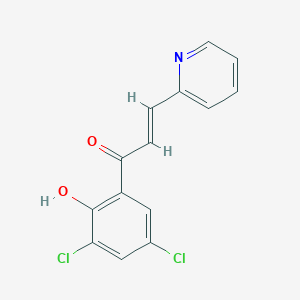

N-(tert-butyl)-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide, also known as BAY 1895344, is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. This compound is a potent and selective inhibitor of the enzyme ATR (ataxia-telangiectasia and Rad3-related protein kinase), which plays a crucial role in DNA damage response and repair.

Scientific Research Applications

Synthesis and Chemical Properties

Research has explored the synthesis and chemical modification of related compounds, highlighting their utility in creating novel chemical entities. For instance, studies on the lithiation of N-(pyridin-3-ylmethyl)pivalamide and its derivatives have provided insights into regioselective synthesis techniques, useful for creating substituted derivatives with high yields (Smith et al., 2013). Additionally, the exploration of Schiff’s bases and 2-azetidinones synthesis from isonocotinyl hydrazone offers a pathway to antidepressant and nootropic agents, indicating the broad applicability of pyridine and pyrrolidine derivatives in medicinal chemistry (Thomas et al., 2016).

Biological Activities and Applications

Investigations into the biological activities of compounds structurally related to N-(tert-butyl)-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide have shown promising results. For example, the study on modulation of ethoxyquin genotoxicity by free radical scavengers and DNA damage repair in human lymphocytes highlights the potential of using related nitrone free radical scavengers in mitigating DNA damage (Skolimowski et al., 2010). This suggests potential therapeutic applications in protecting against oxidative stress and DNA damage-related diseases.

Advanced Material Development

Research on the synthesis and characterization of aromatic polyamides based on bis(ether-carboxylic acid) or a dietheramine derived from tert-butylhydroquinone demonstrates the compound's utility in developing new materials with desirable thermal and physical properties (Yang et al., 1999). These materials offer potential applications in various industries, including electronics and coatings, due to their inherent viscosities, solubility, and thermal stability.

Photocatalysis and Biomimetic Studies

A notable application in photocatalysis is the development of a green perylene-based analogue of chlorophyll a, which exhibits photophysical and redox properties similar to the natural photosynthetic pigment. This research signifies the potential of using such analogues in constructing biomimetic electron donor−acceptor systems for energy conversion and storage solutions (Lukas et al., 2002).

properties

IUPAC Name |

N-tert-butyl-3-(5-chloropyrimidin-2-yl)oxypyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN4O2/c1-13(2,3)17-12(19)18-5-4-10(8-18)20-11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYAIVIAIKKUIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(C1)OC2=NC=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butyl)-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

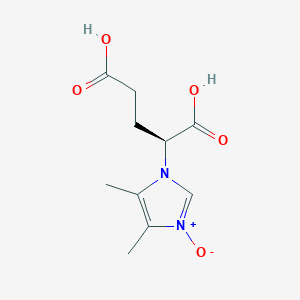

![2-[(2,5-Dimethylphenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2648697.png)

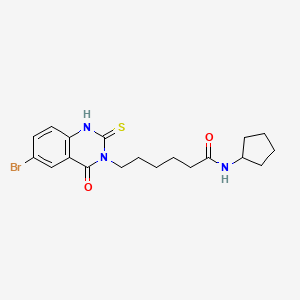

![1-[(4-bromophenyl)methyl]-3-(4-methylphenyl)indole-2-carboxylic Acid](/img/structure/B2648699.png)

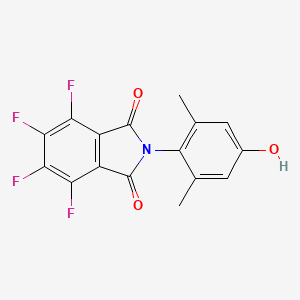

![5-[3-(1,3-Diphenylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2648702.png)

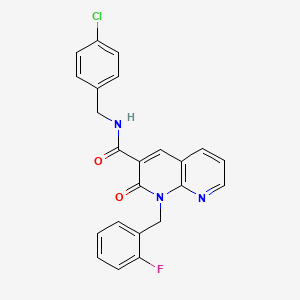

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2648706.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2648716.png)